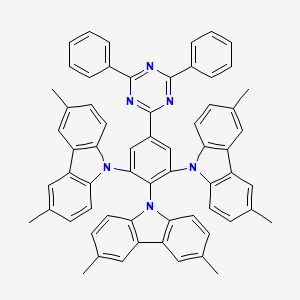
Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a dichlorophenethyl group and a methylenedioxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dichlorophenethyl group and the methylenedioxy moiety. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline derivatives: Compounds with similar core structures but different substituents.
Phenethylamines: Compounds with a phenethyl group attached to various core structures.
Methylenedioxy compounds: Molecules containing the methylenedioxy moiety.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(3,4-dichlorophenethyl)-2-methyl-6,7-methylenedioxy-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
| 63937-51-9 | |
Formule moléculaire |
C19H20Cl3NO2 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
5-[2-(3,4-dichlorophenyl)ethyl]-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c1-22-7-6-13-9-18-19(24-11-23-18)10-14(13)17(22)5-3-12-2-4-15(20)16(21)8-12;/h2,4,8-10,17H,3,5-7,11H2,1H3;1H |
Clé InChI |
HGUSSAFZFOSXOC-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC2=CC3=C(C=C2C1CCC4=CC(=C(C=C4)Cl)Cl)OCO3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
